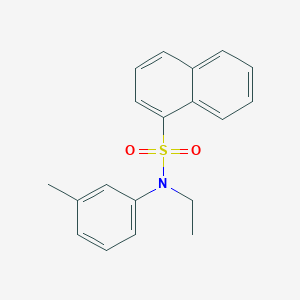
2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide, also known as DB869, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on several enzymes and proteins.
Mecanismo De Acción
2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide exerts its inhibitory effects on enzymes and proteins by binding to their active sites and interfering with their catalytic activity. It has been shown to exhibit high selectivity towards its target enzymes and proteins, which makes it a promising drug candidate for various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory, anti-angiogenic, and anti-tumor effects in various in vitro and in vivo models. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide has several advantages as a research tool, including its high selectivity towards its target enzymes and proteins, its potency, and its ability to inhibit multiple targets simultaneously. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide, including:
1. Optimization of its pharmacokinetic properties to improve its efficacy and safety in vivo.
2. Evaluation of its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammatory disorders.
3. Development of novel derivatives and analogs of this compound with improved selectivity and potency towards its target enzymes and proteins.
4. Investigation of its mechanism of action at the molecular level to gain insights into its inhibitory effects on enzymes and proteins.
5. Exploration of its potential as a tool for chemical biology research, such as target identification and validation, and drug discovery.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its inhibitory effects on enzymes and proteins make it a promising drug candidate for various diseases, and its future development and optimization hold great promise for the field of medicine.
Métodos De Síntesis
The synthesis of 2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent inhibitory effects on several enzymes and proteins, including carbonic anhydrase, metalloproteinases, and protein tyrosine phosphatases. These enzymes and proteins are involved in various physiological processes, such as angiogenesis, inflammation, and cancer progression.
Propiedades
IUPAC Name |
2,6-difluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWZXBUVSVEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)
![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)







![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)


